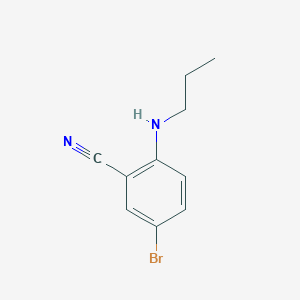

5-Bromo-2-(propylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(propylamino)benzonitrile: is an organic compound with the molecular formula C10H11BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a propylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-nitrobenzonitrile with propylamine. The nitro group is first reduced to an amine, which then reacts with propylamine to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(propylamino)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Oxidation and Reduction Reactions: The propylamino group can undergo oxidation to form corresponding imines or amides. Reduction reactions can further modify the nitrile group to primary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and boronic acid.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Coupling Reactions: Palladium acetate, triphenylphosphine, and boronic acids in a mixture of water and ethanol.

Major Products:

Substitution Reactions: 5-Hydroxy-2-(propylamino)benzonitrile or 5-alkoxy-2-(propylamino)benzonitrile.

Oxidation Reactions: 5-Bromo-2-(propylamino)benzamide.

Reduction Reactions: 5-Bromo-2-(propylamino)benzylamine.

Coupling Reactions: Various aryl or vinyl-substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(propylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the propylamino group can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site.

Comparison with Similar Compounds

5-Bromo-2-(methylamino)benzonitrile: Similar structure but with a methylamino group instead of a propylamino group.

5-Bromo-2-(ethylamino)benzonitrile: Similar structure but with an ethylamino group instead of a propylamino group.

5-Bromo-2-(butylamino)benzonitrile: Similar structure but with a butylamino group instead of a propylamino group.

Uniqueness: 5-Bromo-2-(propylamino)benzonitrile is unique due to the specific length and structure of the propylamino group. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from its methyl, ethyl, and butyl analogs. The presence of the bromine atom also adds to its uniqueness, providing opportunities for further functionalization through substitution reactions.

Biological Activity

5-Bromo-2-(propylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

- Molecular Formula : C11H12BrN

- Molecular Weight : Approximately 239.12 g/mol

- Structure : The compound features a bromine atom and a propylamino group attached to a benzonitrile moiety.

Synthesis

The synthesis of this compound typically involves the bromination of 2-(propylamino)benzonitrile, followed by purification processes such as recrystallization or chromatography to obtain the desired purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds based on the indolin-2-one scaffold, which includes brominated derivatives, have shown significant anti-proliferative activity against breast (MCF-7) and lung (A-549) cancer cell lines. The median growth inhibitory concentration (IC50) values for these compounds indicate their effectiveness in inhibiting tumor cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | TBD |

| Indolin-2-one derivative | MCF-7 | 39.53 ± 2.02 |

| Indolin-2-one derivative | A-549 | 27.65 ± 2.39 |

The evaluation of apoptotic markers such as caspases and Bcl-2 has been conducted to understand the mechanism of action of these compounds, suggesting that they induce apoptosis in cancer cells through the intrinsic pathway .

Case Studies

-

Antitumor Activity :

A study examined the effects of various brominated compounds on tumor cell lines, revealing that those with similar structures to this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models . -

Mechanistic Insights :

Molecular docking studies have provided insights into how these compounds interact with cellular targets such as VEGFR-2, which is crucial for tumor angiogenesis. The binding affinities and interaction modes suggest that modifications in the side chains can lead to enhanced biological activity . -

Pharmacokinetics and Toxicology :

Preliminary toxicity assessments have indicated that while some derivatives exhibit strong anticancer properties, they also show moderate cytotoxicity towards non-tumorigenic cells (e.g., MCF-10A), necessitating further investigation into their therapeutic indices .

Properties

IUPAC Name |

5-bromo-2-(propylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOWOJIUDDNCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.